

"4-(3-Bromophenylsulfonyl)morpholine" physical and chemical properties

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Compound of Interest

Compound Name: 4-(3-Bromophenylsulfonyl)morpholine

Cat. No.: B1333936

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An In-depth Technical Guide to 4-(3-Bromophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(3-bromophenylsulfonyl)morpholine** (CAS No. 871269-13-5). Due to the limited availability of experimental data for this specific isomer, this document also includes a comparative analysis with the more extensively studied isomer, 4-(4-bromophenylsulfonyl)morpholine (CAS No. 834-67-3). This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, characterization, and potential biological relevance of this class of compounds.

Introduction

Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and presence in numerous approved drugs. The morpholine ring can influence a molecule's polarity, solubility, and metabolic stability, making it a valuable scaffold in drug design. Phenylsulfonylmorpholine derivatives, in particular, have been explored

for various therapeutic applications. This guide focuses on the 3-bromo substituted isomer, **4-(3-bromophenylsulfonyl)morpholine**, providing available data and contextual understanding through comparison with its 4-bromo counterpart.

Physicochemical Properties

Detailed experimental data for **4-(3-bromophenylsulfonyl)morpholine** is scarce in publicly accessible literature. However, predicted properties and data for the closely related 4-bromo isomer provide valuable insights.

Table 1: Physical and Chemical Properties of Bromophenylsulfonylmorpholine Isomers

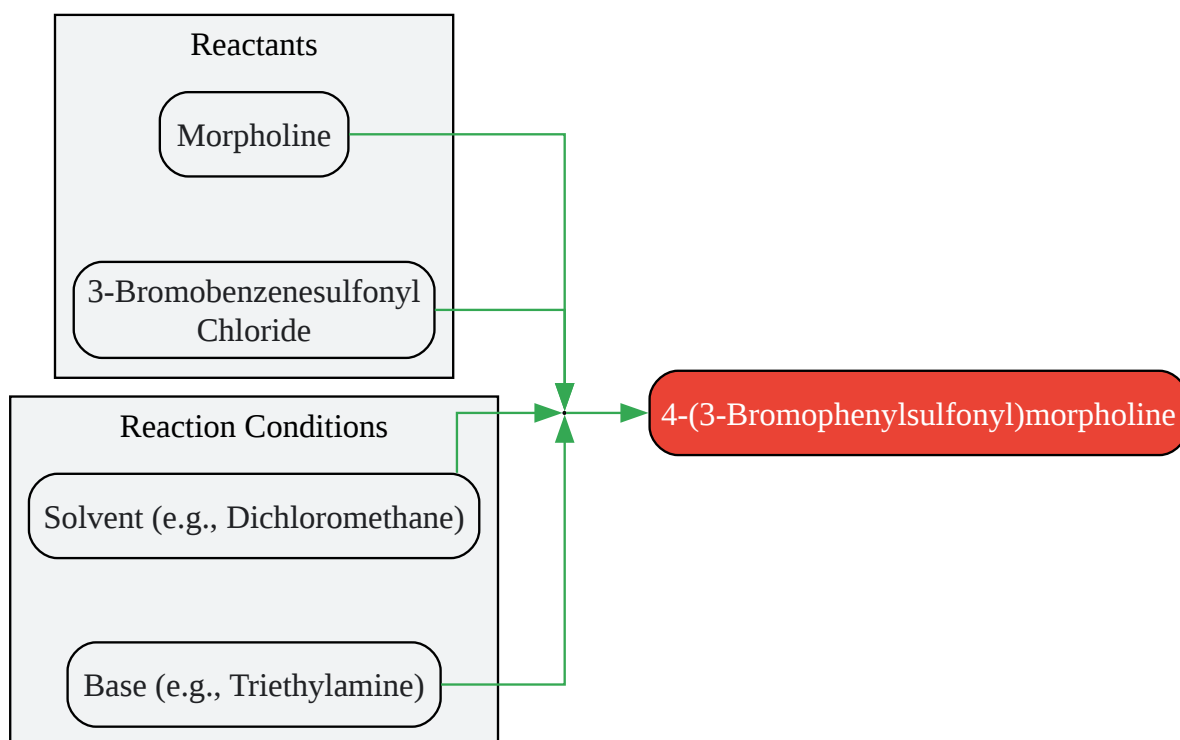
Property	4-(3-Bromophenylsulfonyl)morpholine	4-(4-Bromophenylsulfonyl)morpholine
CAS Number	871269-13-5[1]	834-67-3[2][3]
Molecular Formula	C ₁₀ H ₁₂ BrNO ₃ S[4]	C ₁₀ H ₁₂ BrNO ₃ S[2][3]
Molecular Weight	306.18 g/mol [4]	306.18 g/mol [2][3]
Melting Point	Not available	140-142 °C[2]
Boiling Point	Predicted: 415.7 °C at 760 mmHg	415.7 °C at 760 mmHg[2]
Density	Predicted: 1.594 g/cm ³	1.594 g/cm ³ [2]
Solubility	Not available	Not available
pKa	Predicted: -7.81	Not available

Synthesis and Experimental Protocols

The synthesis of **4-(3-bromophenylsulfonyl)morpholine** would likely proceed via the reaction of 3-bromobenzenesulfonyl chloride with morpholine. While a specific detailed protocol for this reaction is not readily available in the literature, a general procedure can be proposed based on standard sulfonamide formation reactions. For comparative purposes, a detailed protocol for the synthesis of the 4-bromo isomer is also provided.

General Synthesis of Bromophenylsulfonylmorpholine Isomers

The synthetic approach involves the nucleophilic attack of the secondary amine of the morpholine ring on the sulfonyl chloride of the bromobenzenesulfonyl chloride. A base is typically used to quench the HCl byproduct.



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Caption: General synthesis of **4-(3-Bromophenylsulfonyl)morpholine**.

Proposed Experimental Protocol for 4-(3-Bromophenylsulfonyl)morpholine

- Materials: 3-Bromobenzenesulfonyl chloride, morpholine, triethylamine, dichloromethane, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

- Procedure:
 - Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.
 - Cool the solution to 0 °C in an ice bath.
 - Add morpholine (1.1 eq) and triethylamine (1.2 eq) dropwise to the stirred solution.
 - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired product.

Experimental Protocol for 4-(4-Bromophenylsulfonyl)morpholine

A reported synthesis of a related compound, 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, starts from 4-[(4-bromophenyl)sulfonyl]benzoic acid, which is prepared by Friedel–Crafts sulfonylation of bromobenzene with tosyl chloride followed by oxidation. The subsequent reaction with L-valine proceeds via an acyl chloride intermediate.[5]

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for **4-(3-bromophenylsulfonyl)morpholine** are readily available. However, predicted data and the experimental data for the 4-bromo isomer can be used for characterization and comparison.

Table 2: Spectral Data of Bromophenylsulfonylmorpholine Isomers

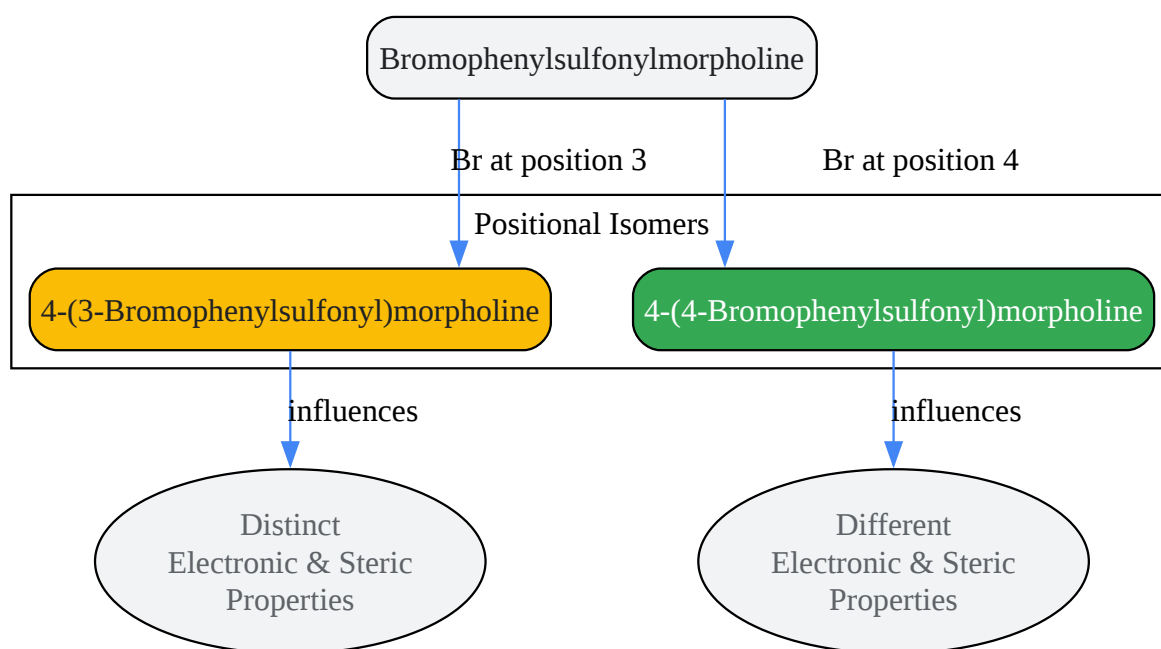
Spectrum	4-(3-Bromophenylsulfonyl)morpholine (Predicted)	4-(4-Bromophenylsulfonyl)morpholine (Experimental)
¹ H NMR	Aromatic protons in the range of 7.5-8.0 ppm with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Two multiplets for the morpholine protons around 3.0-4.0 ppm.	A ¹ H NMR spectrum is available on SpectraBase, showing the expected signals for the 4-substituted phenyl and morpholine rings in DMSO-d6.[6]
¹³ C NMR	Aromatic carbons in the range of 120-140 ppm. Morpholine carbons around 45 and 66 ppm.	Not readily available.
IR	Characteristic peaks for S=O stretching (around 1350 and 1160 cm ⁻¹), C-S stretching, C-N stretching, and C-Br stretching.	Not readily available.
Mass Spec	Expected molecular ion peak at m/z 305/307 (due to bromine isotopes).	Not readily available.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with **4-(3-bromophenylsulfonyl)morpholine**. However, the broader class of morpholine-containing compounds has been extensively studied and shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9][10] Substituted morpholine derivatives have been investigated as inhibitors of various enzymes and as ligands for different receptors.[11][12]

Isomeric Comparison

The primary difference between the 3-bromo and 4-bromo isomers lies in the position of the bromine atom on the phenyl ring. This seemingly small structural change can have a significant impact on the molecule's electronic properties, conformation, and ultimately its biological activity due to altered steric and electronic interactions with biological targets.



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Caption: Structural relationship of the 3- and 4-bromo isomers.

Conclusion

4-(3-Bromophenylsulfonyl)morpholine is a compound of interest within the broader class of biologically active morpholine derivatives. While specific experimental data for this isomer is limited, this guide provides a framework for its synthesis and characterization based on established chemical principles and comparison with its well-documented 4-bromo isomer. Further research is warranted to fully elucidate the physical, chemical, and biological properties of **4-(3-bromophenylsulfonyl)morpholine** to explore its potential in drug discovery and development.

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